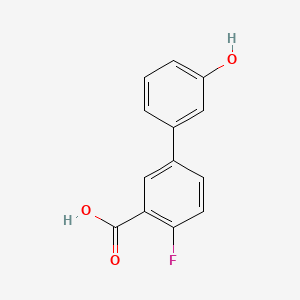

2-Fluoro-5-(3-hydroxyphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

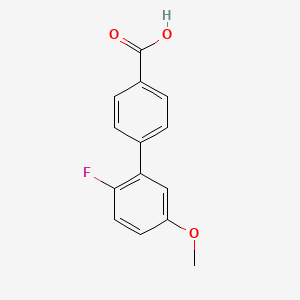

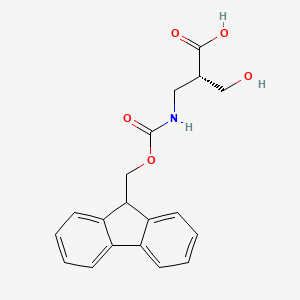

2-Fluoro-5-(3-hydroxyphenyl)benzoic acid is a chemical compound with the molecular formula C13H9FO3 . It has a molecular weight of 232.21 . The IUPAC name for this compound is 4-fluoro-3’-hydroxy [1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(3-hydroxyphenyl)benzoic acid consists of 13 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . It contains 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Scientific Research Applications

Radiotracer Synthesis for Brain Imaging

2-Fluoro-5-(3-hydroxyphenyl)benzoic acid has been utilized in the synthesis of isomeric methoxy analogs of nimesulide. These analogs serve as suitable radiotracer candidates for imaging the expression of Cyclooxygenase-2 (COX-2) in the brain. COX-2 plays a crucial role in inflammation and pain pathways, making it an important target for diagnostic imaging studies.

Safety and Hazards

Mechanism of Action

Mode of Action

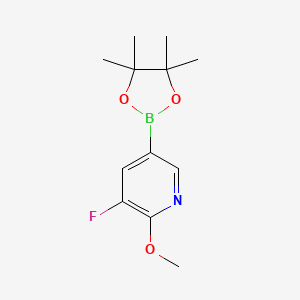

It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-(3-hydroxyphenyl)benzoic acid .

properties

IUPAC Name |

2-fluoro-5-(3-hydroxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMWODWZENMSCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688699 |

Source

|

| Record name | 4-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261938-23-1 |

Source

|

| Record name | 4-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)

![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B572118.png)

![2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B572129.png)